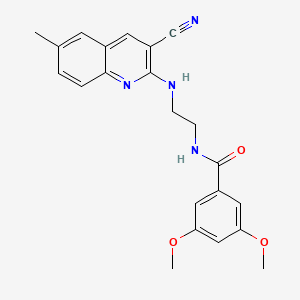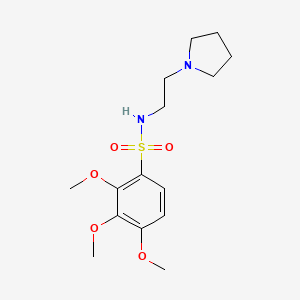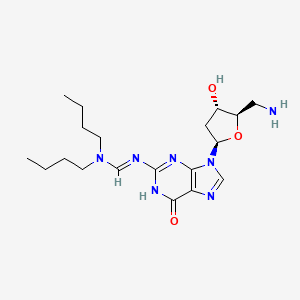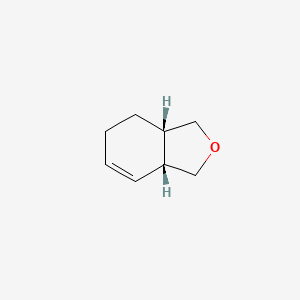![molecular formula C14H13ClN2O2 B12904165 4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 120954-92-9](/img/structure/B12904165.png)
4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family Pyridazinones are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one typically involves the reaction of 4-chloro-2-ethenylpyridazin-3(2H)-one with 4-methylphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one
- 4-Chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone
Uniqueness
4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
| 120954-92-9 | |
分子式 |
C14H13ClN2O2 |
分子量 |
276.72 g/mol |
IUPAC名 |
4-chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-17-14(18)13(15)12(8-16-17)19-9-11-6-4-10(2)5-7-11/h3-8H,1,9H2,2H3 |
InChIキー |
KHWNZJMGNRUPEE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC2=C(C(=O)N(N=C2)C=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)

![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)



![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)


![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)



